

# Corrosion resistance of martensitic vs austenitic stainless steels

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An Objective Comparison of Corrosion Resistance in Martensitic and Austenitic Stainless Steels for Researchers and Scientists

This guide provides a detailed, objective comparison of the corrosion resistance properties of martensitic and austenitic stainless steels. The information is tailored for researchers, scientists, and drug development professionals who utilize these materials in applications where resistance to degradation is critical. The fundamental differences in alloy composition and microstructure between these two families of stainless steel lead to significant variations in their performance in corrosive environments.

## Fundamental Differences: Composition and Microstructure

The corrosion resistance of stainless steel is primarily determined by its ability to form a passive, self-healing layer of chromium oxide ( $\text{Cr}_2\text{O}_3$ ) on its surface.<sup>[1][2]</sup> The stability of this layer is heavily influenced by the steel's chemical composition and its crystalline microstructure.

Austenitic Stainless Steels (e.g., 304, 316) are characterized by a face-centered cubic (FCC) crystal structure.<sup>[3]</sup> This structure is stabilized by the addition of elements like nickel (typically 8-10% or more) and manganese.<sup>[3][4]</sup> They generally contain high levels of chromium (16-26%), which is the key element for forming the protective passive layer. Austenitic steels are not hardenable by heat treatment and are typically non-magnetic.<sup>[3][4]</sup>

Martensitic Stainless Steels (e.g., 410, 420, 440C) have a body-centered tetragonal (BCT) microstructure, which is formed by quenching from a high temperature.[3][4] They have a higher carbon content (0.1-1.2%) and lower chromium content (11.5-18%) compared to austenitic grades. They contain little to no nickel.[5] The high carbon content allows them to be hardened by heat treatment, resulting in high strength and wear resistance, but this same feature can compromise their corrosion resistance.[3]

## Comparative Corrosion Performance

Overall, austenitic stainless steels offer significantly better corrosion resistance than martensitic grades.[4][6] This superiority stems from their higher chromium and nickel content, which promotes a more stable and resilient passive oxide layer.[4]

**General Corrosion:** Austenitic steels exhibit excellent resistance to general corrosion in a wide range of environments, including atmospheric, chemical, and food processing applications.[4] Martensitic steels have moderate general corrosion resistance and are suitable for mild environments but can corrode in stronger acids or chloride-rich settings.[4]

**Pitting and Crevice Corrosion:** Pitting is a localized form of corrosion that creates small holes in the metal. Austenitic steels, particularly grades like 316 that contain molybdenum, show enhanced resistance to pitting and crevice corrosion, especially in chloride-containing environments.[7][8] Molybdenum stabilizes the passive film, making it more resistant to breakdown by chloride ions.[9][10] Martensitic steels are more susceptible to pitting because their higher carbon content can lead to the formation of chromium carbides. This process depletes the surrounding matrix of the chromium needed to maintain the passive layer.[11]

**Stress Corrosion Cracking (SCC):** SCC is a form of cracking caused by the combined influence of tensile stress and a corrosive environment. Austenitic stainless steels, especially grades 304 and 316 with 8-10% nickel, are known to be susceptible to chloride-induced SCC, particularly at temperatures above 60°C (150°F).[12] In contrast, martensitic stainless steels are generally more resistant to chloride SCC but can be susceptible to other forms of SCC, often linked to hydrogen embrittlement, especially when heat-treated to very high strength levels.[13]

## Quantitative Performance Data

The following table summarizes experimental data comparing the corrosion resistance of various austenitic and martensitic stainless steel grades under different test conditions.

Steel Type	Grade Example	Test Method	Test Medium	Result
Austenitic	Type 304LN (0.02% Mo)	Potentiodynamic Polarization	0.01 M FeCl <sub>3</sub>	Pitting Potential (E <sub>pit</sub> ): 0.17 V
Austenitic	Type 316LN (2.53% Mo)	Potentiodynamic Polarization	0.01 M FeCl <sub>3</sub>	Pitting Potential (E <sub>pit</sub> ): 0.38 V
Austenitic	Type 317LN (3.58% Mo)	Potentiodynamic Polarization	0.01 M FeCl <sub>3</sub>	Pitting Potential (E <sub>pit</sub> ): 1.11 V
Austenitic	316	Salt Spray (ASTM B117)	3% NaCl Fog	Expected to pass 96 hours without significant rust. <a href="#">[14]</a>
Austenitic	304	Salt Spray (ASTM B117)	3% NaCl Fog	Not expected to give satisfactory results. <a href="#">[14]</a>
Martensitic	431	Salt Spray (ASTM B117)	0.3% NaCl Fog	May be satisfactory for up to 120 hours. <a href="#">[14]</a>
Martensitic	PHSS (17.26 PREN)	Potentiodynamic Polarization	5 wt.% NaCl	Corrosion Rate: in the order of 10 <sup>-4</sup> mm/yr (passivated in nitric acid). <a href="#">[15]</a>
Semi-Austenitic	PHSS (25.37 PREN)	Potentiodynamic Polarization	1 wt.% H <sub>2</sub> SO <sub>4</sub>	Corrosion Rate: 3.62 x 10 <sup>-4</sup> mm/yr (passivated in nitric acid). <a href="#">[15]</a>

Note: V vs. SCE (Saturated Calomel Electrode). PHSS (Precipitation Hardening Stainless Steel). PREN (Pitting Resistance Equivalent Number).

## Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing corrosion data. Below are protocols for two common experimental techniques used to evaluate corrosion resistance.

### Potentiodynamic Polarization Testing

This electrochemical technique is used to determine the susceptibility of a material to localized corrosion, such as pitting.

Methodology (based on ASTM G5-11):

- **Sample Preparation:** The stainless steel sample (working electrode) is polished to a mirror finish, cleaned with distilled water and ethanol, and dried.
- **Electrochemical Cell Setup:** A three-electrode cell is used, consisting of the working electrode, a saturated calomel or silver/silver chloride reference electrode, and a platinum or graphite counter electrode.[\[16\]](#)
- **Electrolyte:** The cell is filled with a corrosive solution, such as 0.01 M ferric chloride ( $\text{FeCl}_3$ ) or a sodium chloride (NaCl) solution, to simulate a specific environment.[\[9\]](#)
- **Open Circuit Potential (OCP):** The system is allowed to stabilize for a set period (e.g., 60 minutes) while the OCP is monitored.
- **Polarization Scan:** A potentiostat is used to scan the potential from a value below the OCP in the anodic (positive) direction at a controlled rate (e.g., 1 mV/s).[\[16\]](#)
- **Data Analysis:** The resulting current is plotted against the applied potential. Key parameters are extracted from the curve, including the corrosion potential ( $E_{\text{corr}}$ ) and the pitting potential ( $E_{\text{pit}}$ ). A more positive or higher  $E_{\text{pit}}$  value indicates greater resistance to pitting corrosion.[\[9\]](#)

### Neutral Salt Spray (Fog) Testing

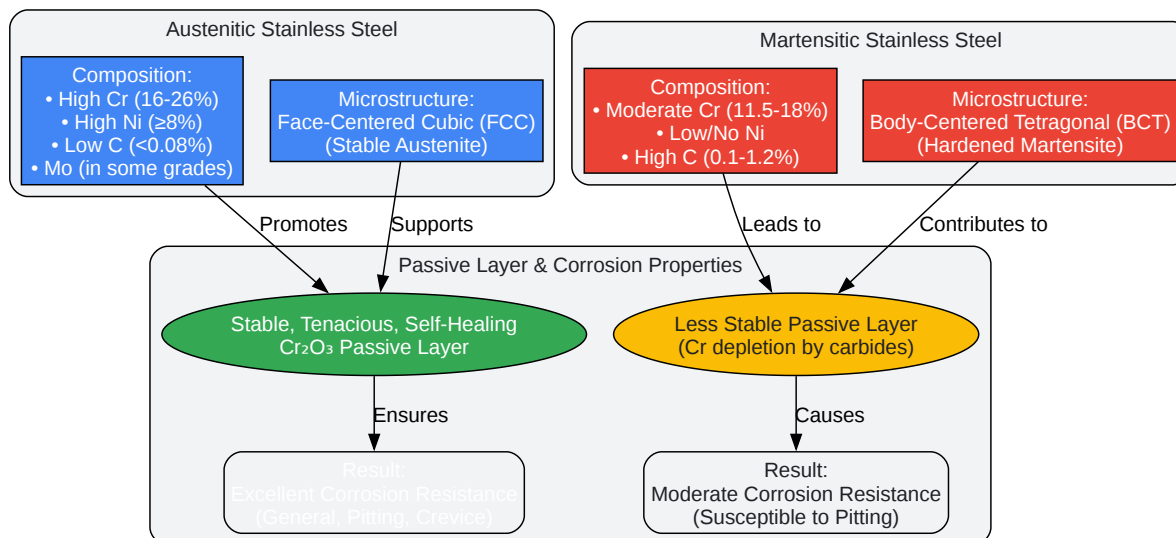
This method provides an accelerated corrosion test to assess the suitability of materials for use in salty or marine environments.

Methodology (based on ASTM B117):

- **Apparatus:** A closed testing chamber is used where a salt solution is atomized to create a dense, corrosive fog.
- **Sample Placement:** Test samples are placed in the chamber, typically inclined at an angle to prevent solution from pooling on the surface.
- **Test Solution:** A 5% (by weight) solution of sodium chloride (NaCl) in distilled or deionized water with a pH between 6.5 and 7.2 is typically used. For less resistant materials, lower concentrations may be used.[\[14\]](#)
- **Test Conditions:** The chamber temperature is maintained at a constant 35°C (95°F).
- **Test Duration:** The duration can range from a few hours to over 1000 hours, depending on the material's expected resistance.[\[14\]](#)
- **Evaluation:** Samples are periodically inspected for signs of corrosion, such as red rust. The results are often reported as the number of hours of exposure before the first appearance of corrosion products.[\[14\]](#)

## Factors Influencing Corrosion Resistance

The logical diagram below illustrates the relationship between the fundamental properties of austenitic and martensitic stainless steels and their resulting corrosion resistance.



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